molecular formula C22H24Cl2N4O4 B304500 2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one

2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one

货号 B304500
分子量: 479.4 g/mol
InChI 键: SSLMCZINYBMGNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various cancers and autoimmune diseases.

作用机制

TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In addition, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development and progression of autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic candidate for the treatment of various cancers and autoimmune diseases. However, TAK-659 has been shown to have limited solubility and bioavailability, which may limit its clinical utility.

未来方向

Future research on TAK-659 should focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in other diseases beyond cancers and autoimmune diseases. In addition, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its potential side effects.

合成方法

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloropyridazine with tert-butylamine, followed by the reaction of the resulting product with 4-hydroxyphenyl chloroformate. The final step involves the reaction of the intermediate product with 1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenol.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. Research has shown that TAK-659 is a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

属性

产品名称

2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one

分子式

C22H24Cl2N4O4

分子量

479.4 g/mol

IUPAC 名称

2-tert-butyl-5-[4-(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxyphenoxy]-4-chloropyridazin-3-one

InChI

InChI=1S/C22H24Cl2N4O4/c1-21(2,3)27-19(29)17(23)15(11-25-27)31-13-7-9-14(10-8-13)32-16-12-26-28(22(4,5)6)20(30)18(16)24/h7-12H,1-6H3

InChI 键

SSLMCZINYBMGNR-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl

规范 SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。